molecular formula C18H17N3O2 B11358065 1-[(5-Methylfuran-2-yl)methyl]-3-phenyl-1-pyridin-2-ylurea

1-[(5-Methylfuran-2-yl)methyl]-3-phenyl-1-pyridin-2-ylurea

Cat. No.: B11358065
M. Wt: 307.3 g/mol
InChI Key: WUUUIRFVSPLGEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-METHYLFURAN-2-YL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA is a complex organic compound that features a unique combination of furan, phenyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-METHYLFURAN-2-YL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA typically involves the reaction of 5-methylfuran-2-carbaldehyde with aniline and pyridin-2-ylamine under specific conditions. The reaction is often catalyzed by trifluoroacetic acid and may involve the use of molecular sieves to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(5-METHYLFURAN-2-YL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA can undergo several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The phenyl and pyridinyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

3-[(5-METHYLFURAN-2-YL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-[(5-METHYLFURAN-2-YL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with multiple biological systems .

Comparison with Similar Compounds

Similar Compounds

    5-Phenylfuran-2-yl derivatives: These compounds share the furan and phenyl groups but differ in other substituents.

    Pyridin-2-yl derivatives: Compounds with similar pyridinyl groups but different additional functional groups.

Uniqueness

3-[(5-METHYLFURAN-2-YL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA is unique due to its combination of furan, phenyl, and pyridinyl groups, which confer specific chemical and biological properties not found in other similar compounds .

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

1-[(5-methylfuran-2-yl)methyl]-3-phenyl-1-pyridin-2-ylurea

InChI

InChI=1S/C18H17N3O2/c1-14-10-11-16(23-14)13-21(17-9-5-6-12-19-17)18(22)20-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,20,22)

InChI Key

WUUUIRFVSPLGEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.